3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid
Description
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid is an organic compound that features a unique combination of a chlorinated phenyl group, an oxazole ring, and a propanoic acid moiety
Properties
CAS No. |
89150-35-6 |
|---|---|
Molecular Formula |
C14H14ClNO3 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO3/c1-2-12-16-14(9-3-5-10(15)6-4-9)11(19-12)7-8-13(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) |
InChI Key |
BDGADINMMVHXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways involving oxazole derivatives.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the propanoic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
4-(4-Chlorophenyl)-2-ethyloxazole: Does not have the propanoic acid moiety, which can affect its solubility and biological activity.
3-(4-Bromophenyl)-2-ethyloxazol-5-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid is unique due to its combination of a chlorinated phenyl group, an oxazole ring, and a propanoic acid moiety. This structure provides a balance of reactivity, binding affinity, and solubility, making it a valuable compound for various applications.
Biological Activity
3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid is a synthetic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to act through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Modulation of Receptor Activity : It may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular responses.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Other Oxazole Derivatives | 0.0039 - 0.025 | E. coli, S. aureus |
The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial effects, indicating that this class of compounds could be further explored for therapeutic applications against bacterial infections .
Anti-inflammatory Activity
Compounds similar to this compound have been studied for their anti-inflammatory properties. For example, some derivatives have shown efficacy in inhibiting leukotriene B4 (LTB4), a key mediator in inflammatory responses.
| Study Reference | Compound Tested | IC50 (nM) | Effect |
|---|---|---|---|
| LY293111 | 17 ± 4.6 | Inhibition of LTB4 | |
| LY293111 | 6.6 ± 0.71 | Binding to human neutrophils |
These findings suggest that the compound may have therapeutic potential in conditions characterized by excessive inflammation, such as asthma or arthritis.
Case Studies
Several studies have highlighted the biological activities of oxazole derivatives:
- Antimicrobial Efficacy : A study evaluated various oxazole derivatives and found significant antibacterial activity against resistant strains of bacteria, with some compounds exhibiting complete bactericidal effects within hours .
- Inflammation Models : In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models subjected to induced inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
